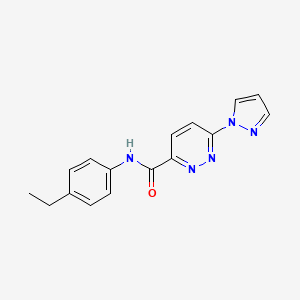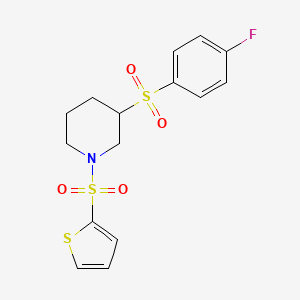
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine, also known as FSPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSPTP is a piperidine-based compound that possesses two sulfonamide groups and a fluorophenyl group, making it a unique and versatile molecule. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Novel derivatives of piperidine, including those containing sulfonyl groups and linked to thiophene or fluorophenyl moieties, have been investigated for their anticancer properties. For instance, derivatives of 1,2-dihydropyridine, thiophene, and thiazole with biologically active sulfone moieties have shown promising in vitro anticancer activity against human breast cancer cell lines. Compounds with specific structural configurations have exhibited better activity than reference drugs such as Doxorubicin, highlighting their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Synthesis and Biological Evaluation
The synthesis of biologically active derivatives has been a key area of research. New series of compounds, such as those involving 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, have been synthesized and evaluated for biological activities. These activities include enzyme inhibition, such as butyrylcholinesterase, showcasing the potential of these compounds in developing therapeutic agents. Such studies provide insights into the chemical versatility of piperidine derivatives and their potential biological applications (Khalid et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research has also extended to evaluating the anti-inflammatory and antimicrobial properties of piperidine derivatives. Synthesis and structural analysis of these compounds have led to the discovery of their promising anti-inflammatory and antimicrobial activities. This includes studies on novel hydrazide, 1,2-dihydropyridine, and chromene derivatives carrying biologically active sulfone moieties. Such compounds have shown potential in treating infections and inflammation, highlighting the broad spectrum of biological activities associated with these derivatives (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Molecular Docking and Enzyme Inhibition
Further research has explored the molecular docking and enzyme inhibition capabilities of piperidine derivatives. Studies have shown that these compounds can act as potent inhibitors for various enzymes, indicating their potential in drug development for diseases such as Alzheimer’s. This research not only underscores the chemical utility of such derivatives but also their application in understanding and targeting biological pathways (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S3/c16-12-5-7-13(8-6-12)23(18,19)14-3-1-9-17(11-14)24(20,21)15-4-2-10-22-15/h2,4-8,10,14H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCVQXKBPCYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)
![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)
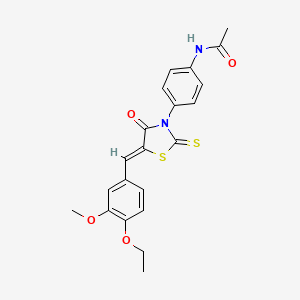
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)
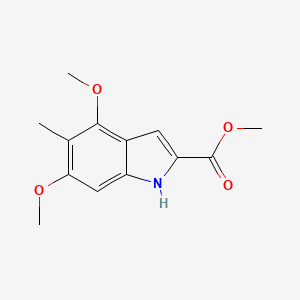
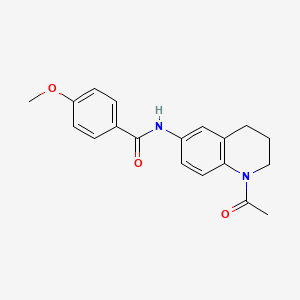
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)
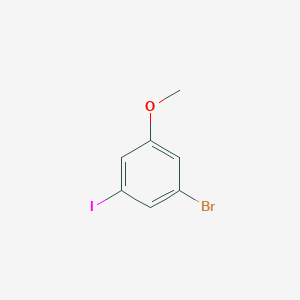
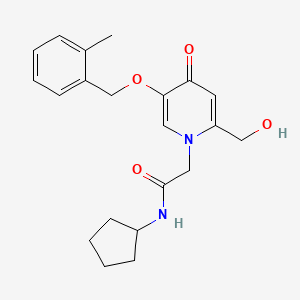
![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
